![molecular formula C30H22O10 B13442096 (2R)-2-[3-[5-[(2R)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B13442096.png)
(2R)-2-[3-[5-[(2R)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R)-2-[3-[5-[(2R)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one is a complex organic molecule characterized by multiple hydroxyl groups and chromenone structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[3-[5-[(2R)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of hydroxyl groups through selective hydroxylation reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography, ensures high purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids or bases, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups. It is also investigated for its role in modulating various biological pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of (2R)-2-[3-[5-[(2R)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one involves its interaction with various molecular targets, including enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with target proteins, modulating their activity and leading to specific biological effects. Additionally, the chromenone structure allows for the compound to participate in redox reactions, contributing to its antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl: A simpler analog with fewer hydroxyl groups.
2-hydroxyphenyl-4-hydroxyphenyl: Another related compound with a different substitution pattern on the aromatic rings.
Uniqueness
The uniqueness of (2R)-2-[3-[5-[(2R)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This complexity makes it a versatile compound for various scientific applications.
Propiedades
Fórmula molecular |
C30H22O10 |
|---|---|
Peso molecular |
542.5 g/mol |
Nombre IUPAC |
(2R)-2-[3-[5-[(2R)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H22O10/c31-15-7-21(35)29-23(37)11-25(39-27(29)9-15)13-1-3-19(33)17(5-13)18-6-14(2-4-20(18)34)26-12-24(38)30-22(36)8-16(32)10-28(30)40-26/h1-10,25-26,31-36H,11-12H2/t25-,26-/m1/s1 |
Clave InChI |
DAYMIXJCSHDNJF-CLJLJLNGSA-N |
SMILES isomérico |
C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)C4=C(C=CC(=C4)[C@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O |
SMILES canónico |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


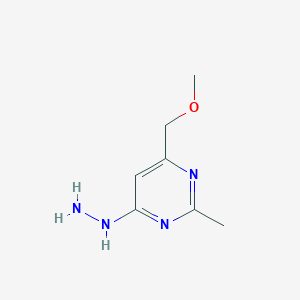
![2(1H)-Pyridinone, 1-[[4-[[3-(4-methyl-1-piperazinyl)propyl]amino]phenyl]methyl]-5-(trifluoromethyl)-](/img/structure/B13442029.png)
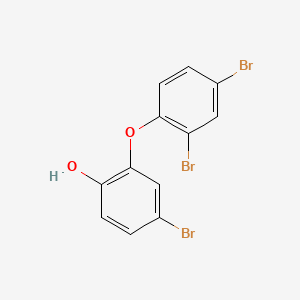

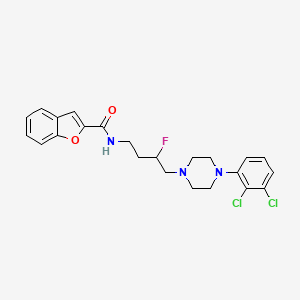
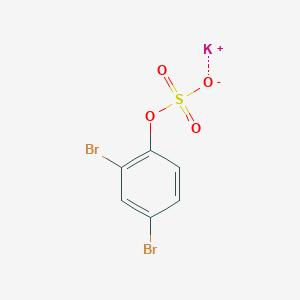
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-33,35,37,39,41-pentakis[(2,2,2-trifluoroacetyl)oxy]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-31-yl] 2,2,2-trifluoroacetate](/img/structure/B13442054.png)
![2-(2-aminoethoxy)ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13442063.png)

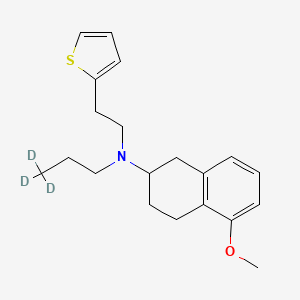
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B13442079.png)
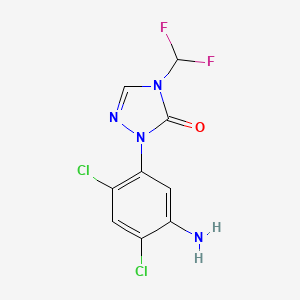

![4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib](/img/structure/B13442107.png)
